molecular formula C18H19Cl2F3N4O B443866 5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B443866
M. Wt: 435.3g/mol
InChI Key: LDTIVVFEFFISDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, isobutyl, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . The resulting intermediate is then reacted with isobutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4-DICHLOROPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its

Properties

Molecular Formula

C18H19Cl2F3N4O

Molecular Weight

435.3g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H19Cl2F3N4O/c1-9(2)8-24-17(28)14-7-16-25-13(10-3-4-11(19)12(20)5-10)6-15(18(21,22)23)27(16)26-14/h3-5,7,9,13,15,25H,6,8H2,1-2H3,(H,24,28)

InChI Key

LDTIVVFEFFISDE-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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